molecular formula C10H15NO2 B1438972 5-(2-Methoxyethoxy)-2-methylphenylamine CAS No. 861008-27-7

5-(2-Methoxyethoxy)-2-methylphenylamine

Cat. No. B1438972
CAS RN: 861008-27-7
M. Wt: 181.23 g/mol
InChI Key: ZQXHLFFOROUKTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, density, and reactivity .

Scientific Research Applications

1. Metabolism Studies

The metabolism of similar psychoactive compounds has been extensively studied. For instance, Zweig and Castagnoli (1977) explored the in vitro O-demethylation of a psychotomimetic amine, revealing insights into its metabolic transformation in rabbit liver homogenates (Zweig & Castagnoli, 1977). Additionally, Kanamori et al. (2002) identified various metabolites of a related compound in rats, elucidating multiple metabolic pathways (Kanamori et al., 2002).

2. Chemical and Structural Analysis

Research by Somei et al. (1977) demonstrated the photochemical and thermal addition of methanol to a related benzoxazepine compound, providing valuable insights into its chemical behavior and structure (Somei et al., 1977).

3. Pharmacological Effects

The study of similar compounds' pharmacological effects offers crucial data. For example, Nichols et al. (2014) analyzed N-benzyl-5-methoxytryptamines, providing information on their affinity and functional activity at serotonin receptors (Nichols et al., 2014).

4. Environmental Impacts

Gish et al. (2011) investigated the runoff and volatilization of metolachlor and atrazine, substances structurally similar to 5-(2-Methoxyethoxy)-2-methylphenylamine. Their findings are essential for understanding environmental impacts (Gish et al., 2011).

5. Analytical Techniques

Research such as that by Poklis et al. (2015) on the analysis of NBOMe derivatives on blotter paper has contributed significantly to the development of analytical methods for detecting and studying similar compounds (Poklis et al., 2015).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It describes how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

5-(2-methoxyethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-9(7-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXHLFFOROUKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethoxy)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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